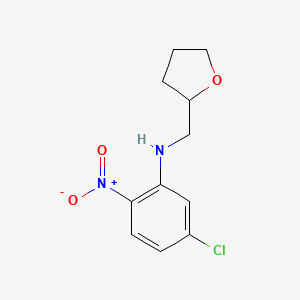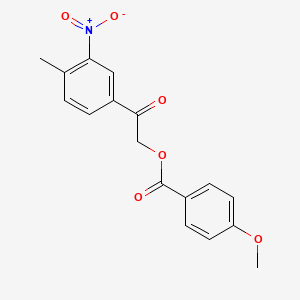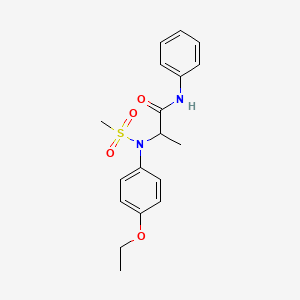
(5-chloro-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Vue d'ensemble
Description
(5-chloro-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine, also known as CNFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, medicinal chemistry, and biotechnology. The compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of (5-chloro-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. The compound has also been shown to have anti-viral properties, inhibiting the replication of certain viruses such as HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
(5-chloro-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and potential for the development of new drugs. However, the compound also has limitations, including its low solubility in water and potential toxicity at high concentrations. Careful consideration must be given to the dosage and concentration used in experiments to ensure the safety of researchers and accuracy of results.
Orientations Futures
There are several future directions for the investigation of (5-chloro-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine, including its potential as a drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other molecules. The synthesis of new derivatives of this compound with improved properties and efficacy is also an area of future investigation. Finally, the development of new methods for the synthesis of this compound and related compounds may lead to more efficient and cost-effective production.
Applications De Recherche Scientifique
(5-chloro-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine has been found to have potential applications in various scientific research areas such as drug discovery, medicinal chemistry, and biotechnology. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of various bioactive molecules and as a building block in the preparation of complex organic compounds.
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-3-4-11(14(15)16)10(6-8)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZUVHDQPWEAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3980311.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3980324.png)
![6-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980325.png)

![3-{2-[3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-2,6,6-trimethyl-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3980333.png)
![N-(3-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3980343.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3980345.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)



![propyl 4-[(methoxyacetyl)amino]benzoate](/img/structure/B3980394.png)
![ethyl 2-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980395.png)
